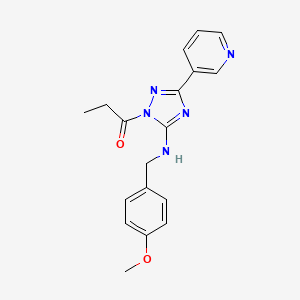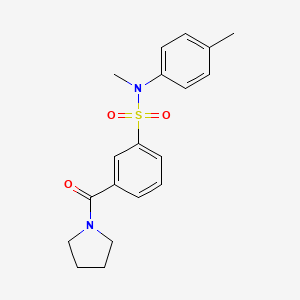
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a positive effect on learning and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act as a partial agonist of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the brain, and its activation leads to a decrease in neuronal excitability. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, two neurotransmitters that are important for regulating mood and behavior. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons. N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of drugs on the brain. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methoxybenzyl chloride with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction results in the formation of 4-methoxybenzyl propionate, which is then reacted with 3-pyridinyl hydrazine in the presence of triethylamine to yield N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. The purity of the synthesized compound is confirmed using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-18(20-11-13-6-8-15(25-2)9-7-13)21-17(22-23)14-5-4-10-19-12-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBZXAVYNJTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)



![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)